Thiazolidine, 3,3'-[thiobis(methylene)]bis-
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Overview
Description
Thiazolidine, 3,3’-[thiobis(methylene)]bis- is a heterocyclic compound with the molecular formula C8H16N2S3. It features a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is known for its diverse biological and chemical properties, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiazolidine, 3,3’-[thiobis(methylene)]bis- can be synthesized through various methods. One common approach involves the reaction of thiazolidine with formaldehyde and hydrogen sulfide under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Thiazolidine, 3,3’-[thiobis(methylene)]bis- often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 3,3’-[thiobis(methylene)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Thiazolidine, 3,3’-[thiobis(methylene)]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Mechanism of Action
The mechanism of action of Thiazolidine, 3,3’-[thiobis(methylene)]bis- involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its sulfur and nitrogen atoms can form coordination complexes with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Used in the synthesis of peptides and proteins.
Thiazolidine-2-thione: Exhibits antimicrobial and antifungal activities.
Uniqueness
Thiazolidine, 3,3’-[thiobis(methylene)]bis- stands out due to its unique combination of sulfur and nitrogen atoms in the five-membered ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
648435-33-0 |
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Molecular Formula |
C8H16N2S3 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
3-(1,3-thiazolidin-3-ylmethylsulfanylmethyl)-1,3-thiazolidine |
InChI |
InChI=1S/C8H16N2S3/c1-3-11-5-9(1)7-13-8-10-2-4-12-6-10/h1-8H2 |
InChI Key |
BAPFHVGIABABOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1CSCN2CCSC2 |
Origin of Product |
United States |
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